

ring strain analysis of Dimethyl cyclobutane-1,1-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl cyclobutane-1,1-dicarboxylate*

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An In-depth Technical Guide to the Ring Strain Analysis of **Dimethyl Cyclobutane-1,1-dicarboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, is of escalating interest in medicinal chemistry, serving as a versatile and conformationally unique scaffold in modern drug design. [1] Its inherent ring strain, a composite of angle, torsional, and steric strains, governs its three-dimensional structure, stability, and reactivity. A comprehensive understanding of this strain is paramount for the rational design of novel therapeutics. This guide provides a deep dive into the theoretical and practical analysis of ring strain in a substituted cyclobutane, **Dimethyl cyclobutane-1,1-dicarboxylate**. We will explore the foundational principles of cyclobutane strain, the influence of geminal substitution, and present detailed protocols for both computational and experimental quantification of the strain energy.

The Nature of Strain in the Cyclobutane Ring

Cyclobutane possesses a significant ring strain, estimated at approximately 26.3 kcal/mol.[1][2] [3] This inherent instability is considerably higher than that of cyclopentane (~7.1 kcal/mol) and the virtually strain-free cyclohexane, making it a reactive and conformationally intriguing

structure.[1][4] The total ring strain in cyclobutane is not a single phenomenon but rather a combination of several destabilizing factors.[3]

- Angle Strain (Baeyer Strain): Proposed by Adolf von Baeyer in 1885, angle strain arises from the deviation of bond angles from the ideal 109.5° for sp^3 -hybridized carbon atoms.[5][6] If cyclobutane were a perfect planar square, its internal C-C-C bond angles would be 90°, inducing substantial strain.[1][7]
- Torsional Strain (Pitzer Strain): In a planar conformation, all eight C-H bonds on adjacent carbon atoms would be fully eclipsed, creating significant torsional strain.[2][3]
- Transannular Strain: This type of strain, also known as van der Waals strain, results from non-bonded interactions between atoms across the ring. In cyclobutane, the 1,3 C-C non-bonding repulsions contribute to this effect.[4]

To mitigate these strains, particularly the severe torsional strain, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation.[1][8][9] This folding reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. However, this puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[3][8][9] The final geometry is an energetic compromise between these opposing forces.[10]

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Components of Ring Strain in Cyclobutane.

The Influence of Gem-Dicarboxylate Substitution

The introduction of two methyl carboxylate groups on the same carbon atom (gem-disubstitution) in **Dimethyl cyclobutane-1,1-dicarboxylate** significantly alters the strain landscape. This is related to the "Thorpe-Ingold effect" or "gem-dimethyl effect," where geminal substitution can influence ring formation and stability.[4][11] While some studies on 1,1-dimethylcyclobutane suggest that gem-disubstitution can lower the overall ring strain by over 8 kcal/mol[11][12], other computational work posits that there is no significant enthalpic

stabilization or reduction in ring strain energy from this effect.[13][14] Instead, the perceived stability may arise from comparing the cyclic molecule to linear, unbranched alkanes rather than appropriately branched ones.[13]

The bulky ester groups will have profound conformational effects, likely influencing the degree of puckering and the barrier to ring inversion. Furthermore, they introduce potential steric interactions that must be considered in the total energy of the system.

Computational Analysis of Ring Strain

Quantum chemistry provides a powerful, non-destructive method for quantifying ring strain. The most common and reliable approach involves the use of an isodesmic reaction. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This clever design ensures that errors in the computational method largely cancel out, isolating the desired energetic property—in this case, ring strain.[1]

Detailed Protocol: Isodesmic Reaction Calculation

Objective: To calculate the ring strain energy of **Dimethyl cyclobutane-1,1-dicarboxylate** using a quantum chemistry software package (e.g., Gaussian, Q-Chem, Spartan).

Methodology:

- Structure Preparation:
 - Build the 3D structures for all molecules in the chosen isodesmic reaction:
 - **Dimethyl cyclobutane-1,1-dicarboxylate**
 - Propane (x2)
 - Butane
 - Dimethyl 2,2-dimethylpropanoate (This is an error in the original thought process; a better molecule is needed. Let's use 2,2-dicarbomethoxypropane). Let's re-verify the isodesmic reaction.

Corrected Isodesmic Reaction: **Dimethyl cyclobutane-1,1-dicarboxylate** + 2 * Propane
→ 2,2-dicarbomethoxypropane + Butane

This reaction conserves the number of C-C, C-H, C-O, and C=O bonds, as well as the number of methyl, methylene, and quaternary carbon centers outside the ring strain context.

- Geometry Optimization and Frequency Calculation:
 - For each of the four molecules, perform a geometry optimization followed by a frequency calculation.
 - Choice of Theory/Basis Set: A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(2d,p) can be used.
 - Causality: The optimization locates the lowest energy conformation of the molecule. The subsequent frequency calculation is critical; it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE).
- Energy Extraction:
 - From the output file of each calculation, extract the total electronic energy (E) and the ZPVE.
 - Calculate the enthalpy at 0 K (H) for each molecule using the formula: $H = E + ZPVE$.
- Strain Energy Calculation:
 - Calculate the total enthalpy change (ΔH) for the isodesmic reaction: $\Delta H = [\sum H(\text{products})] - [\sum H(\text{reactants})]$ $\Delta H = [H(2,2\text{-dicarbomethoxypropane}) + H(\text{Butane})] - [H(\text{Dimethyl cyclobutane-1,1-dicarboxylate}) + 2 * H(\text{Propane})]$
 - The calculated ΔH for this reaction is equal to the strain energy of **Dimethyl cyclobutane-1,1-dicarboxylate**.^[1]

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Workflow for Computational Ring Strain Analysis.

Data Interpretation

The resulting ΔH value represents the excess energy stored in the cyclic molecule compared to its strain-free, open-chain counterparts. A positive value indicates the presence of strain.

Molecule	Formula	Ring Strain (kcal/mol)
Cyclopropane	C_3H_6	27.6 - 28.1[1][2]
Cyclobutane	C_4H_8	26.3[1][2][3]
Cyclopentane	C_5H_{10}	~7.1[1][3]
Cyclohexane	C_6H_{12}	~0

Table 1: Experimentally determined ring strain energies for common cycloalkanes.

Experimental Analysis of Ring Strain

The classic experimental method for determining ring strain is through heat of combustion measurements using bomb calorimetry.[5][15] The fundamental principle is that the more strain a molecule contains, the higher its potential energy, and thus the more heat will be released upon complete combustion to CO_2 and H_2O .[5][15]

Detailed Protocol: Bomb Calorimetry

Objective: To experimentally determine the ring strain energy of **Dimethyl cyclobutane-1,1-dicarboxylate**.

Prerequisites: A high-purity (>99%) sample of **Dimethyl cyclobutane-1,1-dicarboxylate** is required. Synthesis may be necessary, often achieved by the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a base.[16][17]

Methodology:

- Calorimeter Calibration:
 - Accurately weigh a pellet of a standard substance with a known heat of combustion, typically benzoic acid.
 - Place the pellet in the bomb, seal it, and charge it with high-pressure oxygen (~30 atm).
 - Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.
 - Ignite the sample and record the temperature change (ΔT) of the water.
 - Calculate the heat capacity (C_{cal}) of the calorimeter system using the known energy release of benzoic acid and the measured ΔT .
- Sample Combustion:
 - Accurately weigh a sample of **Dimethyl cyclobutane-1,1-dicarboxylate**.
 - Repeat the combustion procedure (sealing, charging with oxygen, igniting) as performed for the standard.
 - Record the temperature change (ΔT_{sample}).
- Data Analysis:
 - Calculate the total heat released by the sample combustion: $q_{total} = C_{cal} * \Delta T_{sample}$.
 - Convert this value to the standard molar enthalpy of combustion (ΔH°_c) in kcal/mol. Careful corrections, such as for the fuse wire ignition energy, are necessary for high accuracy.
- Strain Energy Calculation:
 - Calculate Theoretical Heat of Combustion: Determine the theoretical ΔH°_c for a strain-free acyclic isomer using a group additivity method (e.g., Benson's method). This involves summing the standard enthalpy contributions of each chemical group in the molecule.

- Calculate Strain Energy: The ring strain energy is the difference between the theoretical (strain-free) and the experimentally measured heats of combustion. Strain Energy = ΔH°_c (strain-free, calculated) - ΔH°_c (experimental) Note: The sign convention may vary, but the magnitude of the difference represents the strain.

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Workflow for Experimental Ring Strain Analysis.

Conclusion: A Synthesized Perspective

The analysis of ring strain in **Dimethyl cyclobutane-1,1-dicarboxylate** requires a synergistic approach. Computational methods, particularly those employing isodesmic reactions, offer a precise and resource-efficient means to probe the energetic landscape of this molecule. They allow for the systematic dissection of electronic and structural factors, including the contentious gem-dicarboxylate effect. Experimental analysis via bomb calorimetry, while more resource-intensive, provides an indispensable real-world validation of the molecule's total energetic content. The heat of combustion is an unambiguous physical observable that grounds theoretical models in reality.

For drug development professionals, understanding this strain is not merely an academic exercise. The stored potential energy in the cyclobutane ring can influence binding affinities, metabolic stability, and reactivity.[18][19][20] For example, the gem-difluorocyclobutane motif has been shown to be crucial in increasing the metabolic stability of drugs like Ivosidenib.[18] By accurately characterizing the strain, researchers can better predict the conformational behavior of cyclobutane-containing drug candidates and harness their unique properties to design more effective and stable therapeutics.

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